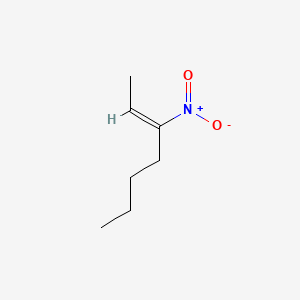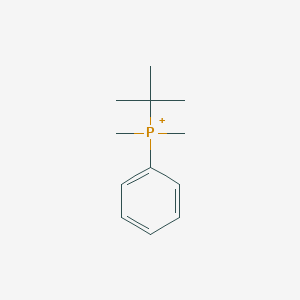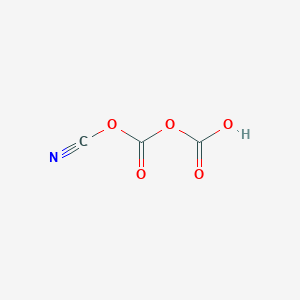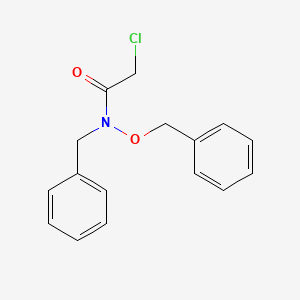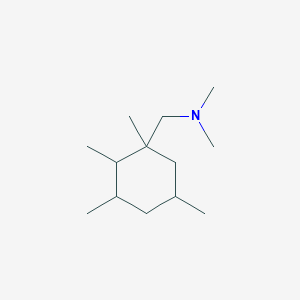
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexyl ring substituted with four methyl groups and a dimethylamino group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with four methyl groups can be synthesized through a series of alkylation reactions starting from cyclohexane.
Introduction of the Amino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide or tosylate, on the cyclohexyl ring.
Final Assembly: The methanamine moiety is attached to the cyclohexyl ring through a reductive amination process, where a carbonyl compound is reacted with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the cyclohexyl ring, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it into a primary amine or even further reducing it to an alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, tosylates, or sulfonates.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n,n-Dimethyl-1-(2,3,5,6-tetramethylphenyl)methanamine
- n,n-Dimethyl-1-(1,2,4,5-tetramethylcyclohexyl)methanamine
- n,n-Dimethyl-1-(1,2,3,4-tetramethylcyclohexyl)methanamine
Uniqueness
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its steric and electronic properties. This unique structure can result in distinct reactivity and interaction profiles compared to its analogs.
Propriétés
Numéro CAS |
6319-75-1 |
|---|---|
Formule moléculaire |
C13H27N |
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine |
InChI |
InChI=1S/C13H27N/c1-10-7-11(2)12(3)13(4,8-10)9-14(5)6/h10-12H,7-9H2,1-6H3 |
Clé InChI |
AMKUXOLVNSSQPH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(C1)(C)CN(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


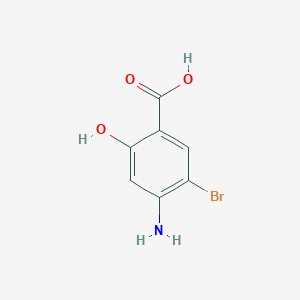

![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
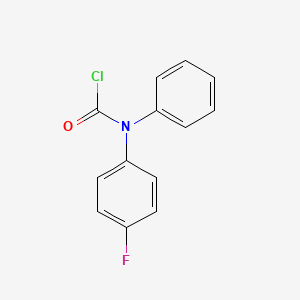
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
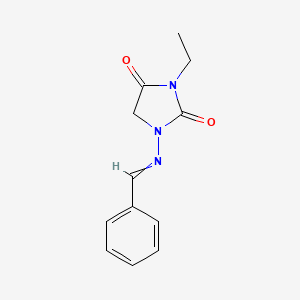
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
